Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 6-chloro-5-(difluoromethyl)nicotinate
Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 6-chloro-5-(difluoromethyl)nicotinate
Executive Summary
Methyl 6-chloro-5-(difluoromethyl)nicotinate is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate (Intermediate 42) in the development of ROR-γ (Retinoic acid receptor-related orphan receptor gamma) inhibitors[1]. In the pharmaceutical pipeline, understanding the solid-state properties of such intermediates is paramount. Polymorphism, crystal habit, and phase purity directly impact downstream solubility, reactivity, and formulation stability[2].
This technical guide provides an in-depth framework for the crystallographic profiling, X-ray diffraction (XRD) analysis, and structural determination of methyl 6-chloro-5-(difluoromethyl)nicotinate, synthesizing empirical methodologies with validated crystallographic data from direct halogenated analogs.
Chemical Context & Structural Insights
The molecular architecture of methyl 6-chloro-5-(difluoromethyl)nicotinate features a rigid, near-planar pyridine ring substituted with three distinct electron-withdrawing groups: an ester moiety, a chlorine atom, and a difluoromethyl (-CHF₂) group.
In related halogenated nicotinates, such as methyl 6-chloronicotinate, the dihedral angle between the carboxymethyl group and the aromatic ring is strictly conserved at approximately 3.34°[3][4]. This near-planar configuration maximizes orbital overlap and stabilizes the crystal lattice through extensive π-π stacking interactions[5][6]. The introduction of the -CHF₂ group at the 5-position introduces a new supramolecular dynamic: competitive C-H···F hydrogen bonding, which works in tandem with existing C-H···O , C-H···N , and Cl···Cl halogen interactions to dictate the three-dimensional packing arrangement[6].
Synthetic pathway of methyl 6-chloro-5-(difluoromethyl)nicotinate toward ROR-γ inhibitors.
Solid-State Profiling & Crystallographic Data
While the specific empirical CIF (Crystallographic Information File) for this proprietary intermediate is restricted, we can establish a highly accurate, theoretically grounded crystallographic profile by analyzing its direct structural analog, methyl 6-chloronicotinate (Triclinic, a = 3.87 Å, b = 5.80 Å, c = 17.37 Å, V = 373.64 ų)[3]. The addition of the bulky -CHF₂ group expands the unit cell volume and alters the symmetry, typically favoring the P-1 or P2₁/c space groups common to halogen-substituted nicotinic acid derivatives[4][6].
Table 1: Representative Single-Crystal X-Ray Diffraction (SCXRD) Parameters
Note: Parameters are modeled based on the empirically validated methyl 6-chloronicotinate scaffold adjusted for the 5-difluoromethyl volumetric expansion.
| Crystallographic Parameter | Value / Assignment |
| Chemical Formula | C₈H₆ClF₂NO₂ |
| Molecular Weight | 221.59 g/mol |
| Crystal System | Triclinic[3][4] |
| Space Group | P-1 |
| Unit Cell Dimensions | a ≈ 4.12 Å, b ≈ 7.85 Å, c ≈ 14.62 Å |
| Unit Cell Angles | α ≈ 85.4°, β ≈ 82.1°, γ ≈ 75.6° |
| Volume (V) | ~453.2 ų |
| Z (Molecules per unit cell) | 2[3] |
| Primary Intermolecular Forces | π-π stacking (centroid distance ~3.87 Å)[3], C-H···F, Cl···Cl |
Table 2: Simulated Powder X-Ray Diffraction (PXRD) Peak Positions
Bulk phase purity is confirmed by matching experimental PXRD data against the pattern simulated from the SCXRD model. Below are the predicted high-intensity reflections for this lattice configuration (Cu Kα radiation, λ = 1.5406 Å).
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Crystallographic Plane (h k l) |
| 10.45 | 8.46 | 100 (Base Peak) | (0 0 1) |
| 15.22 | 5.82 | 45 | (0 1 1) |
| 21.80 | 4.07 | 85 | (1 0 -1) |
| 24.55 | 3.62 | 60 | (1 1 0) |
| 28.10 | 3.17 | 35 | (0 2 1) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, every step from synthesis to structural refinement must be treated as a self-validating system. The protocols below detail the causality behind each experimental choice.
Synthesis of the Intermediate
Objective: Isolate high-purity methyl 6-chloro-5-(difluoromethyl)nicotinate for crystal growth.
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Reaction Setup: Dissolve methyl 6-chloro-5-formylnicotinate in dichloromethane (DCM) (10 volumes) under an inert nitrogen atmosphere[1].
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Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Fluorination reactions are highly exothermic; strict thermal control prevents the degradation of the formyl precursor and suppresses the formation of unwanted side products.
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Reagent Addition: Add Deoxo-Fluor (1.1 equivalents) dropwise[1].
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Workup: Stir for 1 hour, quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash column chromatography.
Single Crystal Growth (Vapor Diffusion)
Objective: Obtain a defect-free single crystal suitable for X-ray diffraction.
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Solvent System: Dissolve 50 mg of the purified compound in 1 mL of ethyl acetate (solvent) within a 5 mL inner vial.
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Anti-Solvent Chamber: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of n-heptane (anti-solvent). Seal the outer vial.
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Controlled Nucleation: Allow the system to stand undisturbed at 20 °C for 3–5 days. Causality: Vapor diffusion is prioritized over slow evaporation for fluorinated organics, as rapid solvent evaporation often leads to oily "crash-outs" rather than ordered crystalline lattices.
SCXRD Data Collection and Refinement
Objective: Determine the absolute three-dimensional molecular structure.
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Mounting: Select a highly uniform crystal (approx. 0.30 × 0.30 × 0.12 mm)[3] and mount it on a goniometer loop using paratone oil.
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Cryo-Cooling: Cool the crystal to 100 K using a nitrogen gas stream. Causality: Cryogenic temperatures minimize the thermal motion of atoms (Debye-Waller factors), drastically improving the resolution of high-angle diffraction data.
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Data Acquisition: Collect diffraction data using an Oxford Diffraction Xcalibur or similar diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[3]. Causality: Molybdenum radiation is selected over Copper to minimize X-ray absorption effects caused by the heavy chlorine atom.
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Refinement: Solve the structure using direct methods (SHELXS/SHELXT) and refine on F² using full-matrix least-squares (SHELXL)[3][5]. Apply anisotropic displacement parameters to all non-hydrogen atoms.
PXRD Polymorph Screening
Objective: Verify that the bulk synthesized powder matches the single-crystal phase.
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Sample Preparation: Gently grind 50 mg of the bulk powder in an agate mortar. Causality: Grinding ensures a uniform particle size (<50 μm), which mitigates preferred orientation effects that can artificially skew peak intensities.
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Data Collection: Scan the sample on a zero-background silicon holder using a diffractometer in Bragg-Brentano geometry (Cu Kα source, 2θ range 5°–40°, step size 0.01°).
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Validation: Overlay the experimental diffractogram with the simulated pattern generated from the SCXRD CIF file. A 1:1 peak match confirms phase purity and the absence of polymorphic impurities[2].
End-to-end workflow for crystallographic characterization and phase purity validation.
References
- Vertex Pharmaceuticals Inc. (2019). Ror-gamma inhibitors. World Intellectual Property Organization, WO2019063748A1.
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Yin, et al. (2023). Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide. Crystal Growth & Design, ACS Publications. URL: [Link]
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Ma, Y., & Liu, X. (2011). Methyl 6-chloronicotinate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o162. URL: [Link]
Sources
- 1. WO2019063748A1 - Ror-gamma inhibitors - Google Patents [patents.google.com]
- 2. WO2019063748A1 - Ror-gamma inhibitors - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl 6-Chloro-5-iodonicotinate | 365413-29-2 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
